

"1-(2-Methyl-4-nitrophenyl)ethanone molecular structure and conformation"

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Compound of Interest

Compound Name:	1-(2-Methyl-4-nitrophenyl)ethanone
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An In-Depth Technical Guide to the Molecular Structure and Conformation of **1-(2-Methyl-4-nitrophenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational preferences of **1-(2-Methyl-4-nitrophenyl)ethanone** (CAS No. 77344-68-4). As a substituted acetophenone, its chemical behavior and potential for interaction with biological targets are intrinsically linked to its three-dimensional architecture. This document synthesizes foundational chemical principles with insights from spectroscopic and computational methodologies to offer a comprehensive understanding of the interplay between steric and electronic effects that govern its structure. We will explore the molecule's key structural features, analyze the rotational dynamics around the aryl-carbonyl bond, and detail the experimental and computational workflows used to elucidate such properties.

Introduction and Molecular Identity

1-(2-Methyl-4-nitrophenyl)ethanone is an aromatic ketone featuring a benzene ring substituted with three distinct functional groups: a methyl group at the C2 (ortho) position, a nitro group at the C4 (para) position, and an acetyl group at the C1 position. The presence and relative positions of these groups create a molecule with significant electronic asymmetry and

steric constraints, making its conformational analysis a subject of scientific interest.

Understanding its structure is crucial for predicting its reactivity, physicochemical properties, and potential applications as a chemical intermediate.

Property	Value	Source
IUPAC Name	1-(2-methyl-4-nitrophenyl)ethanone	[1]
CAS Number	77344-68-4	[1] [2] [3]
Molecular Formula	C ₉ H ₉ NO ₃	[1] [3]
Molecular Weight	179.17 g/mol	[1] [3]
Synonyms	2'-Methyl-4'-nitroacetophenone	[1]
Physical Form	Solid	[4]

Analysis of Molecular Structure and Electronic Effects

The molecular framework of **1-(2-Methyl-4-nitrophenyl)ethanone** is built upon an acetophenone scaffold. The structural and electronic properties are heavily influenced by its substituents.

- Acetyl Group (-COCH₃): This group is moderately deactivating and meta-directing. The carbonyl (C=O) bond introduces a planar, sp²-hybridized center. Its oxygen atom is a hydrogen bond acceptor.
- Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution. It exerts its influence through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-R).
- Methyl Group (-CH₃): This alkyl group is weakly activating and ortho-, para-directing due to a positive inductive effect (+I) and hyperconjugation.

The combined electronic effects of these substituents make the aromatic ring electron-deficient, particularly at the positions ortho and para to the nitro group. The most profound structural question, however, arises from the steric interaction between the ortho-methyl group and the adjacent acetyl group.

Conformational Analysis: The Aryl-Carbonyl Torsional Angle

The conformation of **1-(2-Methyl-4-nitrophenyl)ethanone** is primarily defined by the dihedral angle (torsional angle) between the plane of the aromatic ring and the plane of the acetyl group's carbonyl bond. This rotation occurs around the C(aryl)-C(carbonyl) single bond.

For acetophenones, maximum resonance stabilization (conjugation) between the carbonyl π -system and the aromatic ring occurs when the molecule is planar. However, in this molecule, a planar conformation would lead to significant steric repulsion between the ortho-methyl group and the acetyl group. This steric clash forces the acetyl group to rotate out of the plane of the benzene ring.

Studies on similarly substituted acetophenones confirm this principle. For instance, investigations into p-substituted acetophenones have shown that while unsubstituted acetophenone is planar, the introduction of bulky substituents can induce non-planarity.^[5] The dihedral angle in p-nitroacetophenone has been estimated to be around 20°, demonstrating that even a non-ortho substituent can influence planarity.^[5] In the case of **1-(2-Methyl-4-nitrophenyl)ethanone**, the ortho-methyl group will induce a much more significant deviation from planarity to minimize van der Waals repulsion.

The two primary planar conformers considered for acetophenones are s-trans and s-cis, where the carbonyl oxygen is anti or syn, respectively, to the ortho substituent. For 2'-substituted acetophenones, the s-trans conformer is often preferred to minimize electrostatic repulsion, especially with electronegative substituents.^{[6][7]} However, with a methyl group, the steric bulk of both the carbonyl oxygen and the acetyl's methyl group must be considered. Computational modeling is the ideal tool to determine the lowest energy conformation and the magnitude of this dihedral angle.

The interplay of these forces is critical. While electronic effects favor a planar structure to maximize conjugation, steric hindrance from the ortho-methyl group necessitates a non-planar

conformation. The final molecular geometry is a compromise that minimizes the overall energy of the molecule.

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Logical flow of factors determining conformation.

Methodologies for Elucidation

Determining the precise structure and conformation of **1-(2-Methyl-4-nitrophenyl)ethanone** requires a combination of experimental and computational techniques.

Experimental Protocols

This technique provides the most definitive data on the solid-state molecular structure.

- Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
- Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and irradiated with monochromatic X-rays.
- Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.
- Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the crucial dihedral angle between the acetyl group and the aromatic ring.^{[8][9]}

NMR provides information about the molecule's structure and conformation in solution.

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- ^1H NMR Spectroscopy: This spectrum will confirm the number and connectivity of protons. Key expected signals include a singlet for the acetyl methyl, a singlet for the aromatic methyl, and distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro and acetyl groups.
- ^{13}C NMR Spectroscopy: This provides information on the carbon skeleton. A characteristic downfield signal for the carbonyl carbon is expected (~190-200 ppm).
- 2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations, confirming the assignment of all signals and the overall molecular structure.
- Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can detect through-space interactions between protons. A correlation between the ortho-methyl protons and the acetyl methyl protons would provide direct evidence of their spatial proximity and help define the preferred conformation in solution.

Expected Spectroscopic Data

IR Spectroscopy (cm ⁻¹)	~1700 (C=O stretch, conjugated), ~1520 & ~1350 (asymmetric and symmetric NO ₂ stretch)
^1H NMR (ppm, predicted)	~2.6 (s, 3H, -COCH ₃), ~2.5 (s, 3H, Ar-CH ₃), ~7.5-8.5 (m, 3H, Ar-H)
^{13}C NMR (ppm, predicted)	~197 (C=O), ~150 (C-NO ₂), ~145 (C-CH ₃), ~120-140 (other Ar-C), ~29 (-COCH ₃), ~20 (Ar-CH ₃)

Computational Chemistry Workflow

Computational modeling, particularly using Density Functional Theory (DFT), is invaluable for predicting and understanding conformational preferences.[\[10\]](#)

- Structure Building: Construct the 3D model of **1-(2-Methyl-4-nitrophenyl)ethanone** using molecular modeling software.

- Conformational Search: Perform an initial scan of the potential energy surface by rotating the C(aryl)-C(carbonyl) bond in increments (e.g., 10°) to identify low-energy conformers.
- Geometry Optimization: Perform full geometry optimization on the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy structure for each conformer.[\[10\]](#)
- Frequency Calculation: Calculate the vibrational frequencies for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
- Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy barriers to rotation.

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Integrated workflow for structural elucidation.

Conclusion

The molecular structure of **1-(2-Methyl-4-nitrophenyl)ethanone** is characterized by a significant deviation from planarity. The steric repulsion between the ortho-methyl group and the acetyl group is the dominant factor determining its conformation, forcing the acetyl group to rotate out of the plane of the aromatic ring. This twisting action partially disrupts the π -conjugation between the carbonyl group and the ring but is necessary to alleviate steric strain. The precise dihedral angle and the preference for an s-cis or s-trans-like arrangement can be definitively determined through a combination of single-crystal X-ray diffraction for the solid state and advanced NMR techniques complemented by high-level DFT calculations for the solution state. This detailed structural knowledge is fundamental for any further investigation into the molecule's reactivity and its potential use in medicinal chemistry or materials science.

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